molecular formula C18H16Cl2N2O3 B5120760 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide

2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide

Cat. No. B5120760
M. Wt: 379.2 g/mol
InChI Key: LNFLCKXQWBQMOR-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy metabolism and has been implicated in a variety of physiological and pathological processes.

Mechanism of Action

A-769662 activates AMPK by binding to the γ-subunit of the enzyme. This binding causes a conformational change in the enzyme, which leads to increased activity. AMPK activation leads to the phosphorylation of several downstream targets, including acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR). Phosphorylation of these targets leads to inhibition of fatty acid synthesis and protein synthesis, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of A-769662 are primarily related to the activation of AMPK. AMPK activation leads to increased glucose uptake and oxidation, inhibition of fatty acid synthesis, and activation of mitochondrial biogenesis. A-769662 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, A-769662 has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

A-769662 has several advantages for use in lab experiments. It is a potent and selective activator of AMPK, which allows for precise control of the activation of the enzyme. A-769662 is also relatively stable and can be stored for extended periods without degradation. However, there are also limitations to the use of A-769662 in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. In addition, the high potency of A-769662 can lead to non-specific effects, which can also complicate data interpretation.

Future Directions

There are several future directions for research on A-769662. One area of interest is the development of more selective activators of AMPK that do not have off-target effects. Another area of interest is the investigation of the role of AMPK in aging and age-related diseases. Finally, the use of A-769662 in combination with other drugs or therapies for the treatment of cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of A-769662 is a complex process that involves several steps. The first step involves the reaction of 2,3-dichlorobenzaldehyde with furfural in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with 3-methoxypropylamine in the presence of a reducing agent to form the final product, A-769662. The synthesis method of A-769662 has been extensively optimized and modified to improve the yield and purity of the final product.

Scientific Research Applications

A-769662 has been used in a variety of scientific research applications due to its ability to activate AMPK. AMPK activation has been shown to have a wide range of physiological and pathological effects, including regulation of glucose and lipid metabolism, reduction of inflammation, and inhibition of cancer cell proliferation. A-769662 has been used in studies investigating the role of AMPK in diabetes, obesity, cancer, and cardiovascular disease.

properties

IUPAC Name

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-methoxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c1-24-8-2-7-22-18(23)13(11-21)9-14-4-6-17(25-14)12-3-5-15(19)16(20)10-12/h3-6,9-10H,2,7-8H2,1H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFLCKXQWBQMOR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-methoxypropyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.